N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves several steps. One common method includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the cycloaddition of 1,3-dipoles to dipolarophiles . Industrial production methods often involve the use of elemental microanalysis, FTIR, and NMR techniques to verify the structure of the synthesized compound .
Chemical Reactions Analysis
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium ethylate in anhydrous ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules with potential antileishmanial and antimalarial activities.
Drug Discovery: The compound serves as a scaffold for designing new pharmaceuticals.
Agrochemistry: It is explored for its potential use in developing new pesticides.
Coordination Chemistry: The compound’s structure allows it to form complexes with various metals, making it useful in catalysis and material science.
Mechanism of Action
The mechanism of action of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl amino group allows it to form hydrogen bonds and participate in proton transfer processes, which are crucial for its biological activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE include:
1H-Pyrazole-5-carboxamide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial properties.
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: This compound is used in energetic materials and has a similar pyrazole ring structure.
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,5-dimethylpyrazol-4-yl)-2-ethyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N8O3S/c1-5-23-14(15(24)19-12-7-17-22(4)10(12)2)13(8-18-23)20-27(25,26)11-6-16-21(3)9-11/h6-9,20H,5H2,1-4H3,(H,19,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOCXVFJGWCGHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NS(=O)(=O)C2=CN(N=C2)C)C(=O)NC3=C(N(N=C3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N8O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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